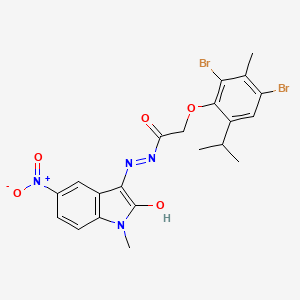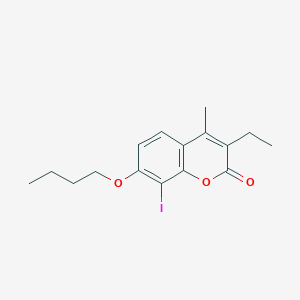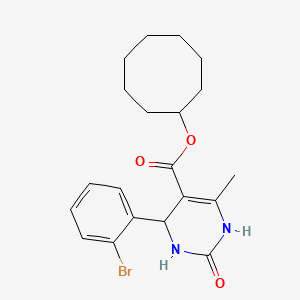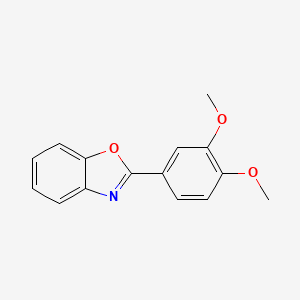
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate, also known as DMCCE, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied. In
Aplicaciones Científicas De Investigación
Dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been used in various scientific research applications. One of the most notable applications is in the field of cancer research. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has also been shown to inhibit the aggregation of beta-amyloid peptides by interacting with the hydrophobic residues of the peptides.
Biochemical and Physiological Effects
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate. One potential direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Another potential direction is to study its mechanism of action in more detail. This could lead to the development of more potent and selective inhibitors of the enzymes that are involved in the growth and proliferation of cancer cells. Finally, future studies could focus on improving the water solubility and stability of dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate, which could make it easier to work with in aqueous solutions.
Conclusion
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate is a cyclopropane derivative that has shown potential in various scientific research applications. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied. dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate has been shown to have potent biological activity and has potential for use in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to improve its water solubility and stability.
Métodos De Síntesis
Dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate can be synthesized using different methods. One of the most common methods is the reaction of ethyl benzoylacetate with para-chlorobenzaldehyde in the presence of cyclopropanecarboxylic acid and boron trifluoride etherate. This method yields dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate with a yield of about 60%. Another method involves the reaction of ethyl benzoylacetate with para-chlorobenzaldehyde in the presence of zinc chloride and cyclopropanecarboxylic acid. This method yields dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate with a higher yield of about 90%.
Propiedades
IUPAC Name |
dimethyl 2-benzoyl-3-(4-chlorophenyl)-2-ethylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-4-21(18(24)15-8-6-5-7-9-15)17(14-10-12-16(23)13-11-14)22(21,19(25)27-2)20(26)28-3/h5-13,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPXYFMRGDOEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)


![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)

![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5227693.png)
![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5227705.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
![ethyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5227727.png)

![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5227747.png)